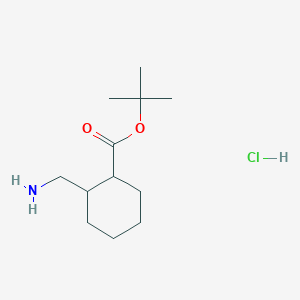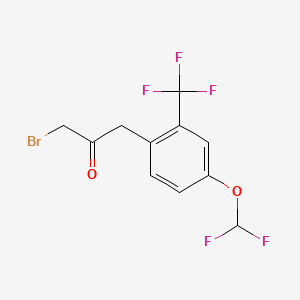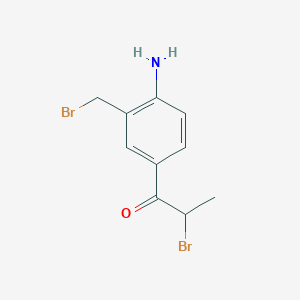
1-(4-Amino-3-(bromomethyl)phenyl)-2-bromopropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Amino-3-(bromomethyl)phenyl)-2-bromopropan-1-one is an organic compound that features a brominated aromatic ring and a brominated propanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-3-(bromomethyl)phenyl)-2-bromopropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by amination and further bromination steps. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring the safety of the processes involved.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Amino-3-(bromomethyl)phenyl)-2-bromopropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed depend on the type of reaction and the reagents used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation can produce carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
1-(4-Amino-3-(bromomethyl)phenyl)-2-bromopropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(4-Amino-3-(bromomethyl)phenyl)-2-bromopropan-1-one involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can affect molecular pathways and enzyme activities, making the compound useful in biochemical studies .
Comparación Con Compuestos Similares
- 1-(4-Amino-3-(chloromethyl)phenyl)-2-chloropropan-1-one
- 1-(4-Amino-3-(iodomethyl)phenyl)-2-iodopropan-1-one
- 1-(4-Amino-3-(methyl)phenyl)-2-methylpropan-1-one
Uniqueness: 1-(4-Amino-3-(bromomethyl)phenyl)-2-bromopropan-1-one is unique due to the presence of bromine atoms, which confer distinct reactivity and properties compared to its chloro, iodo, and methyl analogs. The bromine atoms enhance the compound’s ability to participate in specific chemical reactions, making it valuable for targeted applications in research and industry .
Propiedades
Fórmula molecular |
C10H11Br2NO |
|---|---|
Peso molecular |
321.01 g/mol |
Nombre IUPAC |
1-[4-amino-3-(bromomethyl)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C10H11Br2NO/c1-6(12)10(14)7-2-3-9(13)8(4-7)5-11/h2-4,6H,5,13H2,1H3 |
Clave InChI |
WOSCVJOBPZENBR-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC(=C(C=C1)N)CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


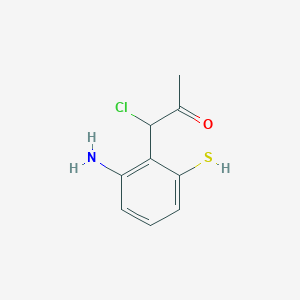
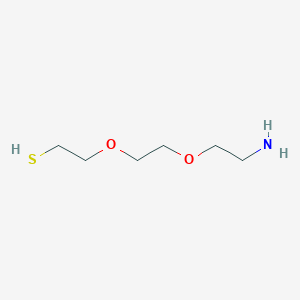

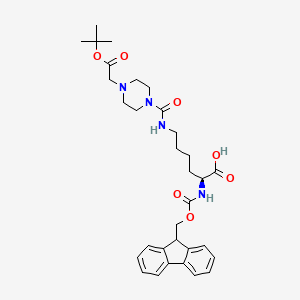
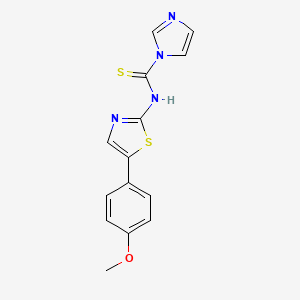
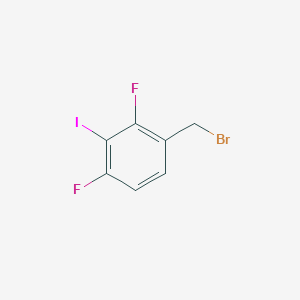

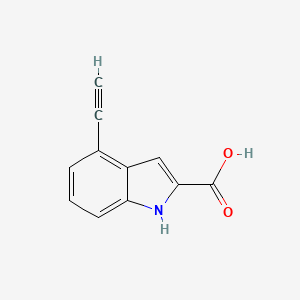
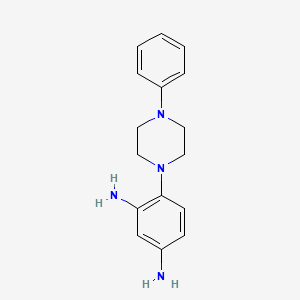
![[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B14048606.png)
![1-(7-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B14048611.png)
